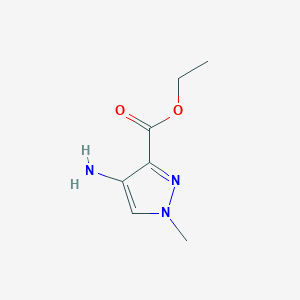

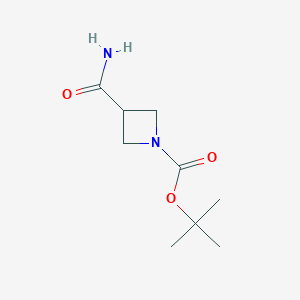

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Descripción general

Descripción

The compound tert-Butyl 3-carbamoylazetidine-1-carboxylate is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in the synthesis of biologically active compounds and natural products. These derivatives are often used in the preparation of amino acids, peptides, and other nitrogen-containing compounds due to their protective groups which can be easily removed under mild conditions .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the protection of amino groups and the formation of esters. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine through a series of steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate was synthesized through a series of reactions starting from 4-methylpyridinium, highlighting the versatility of tert-butyl carbamate derivatives in synthetic chemistry .

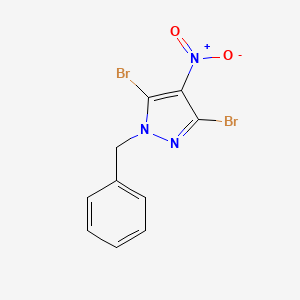

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group, a carbamate moiety, and an ester linkage. The crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions, including nucleophilic additions, esterifications, and deprotections. For instance, the 3-(Boc-Gly)-Bbdmoic derivative was alkylated with alkyl, benzyl, or allyl halides to give higher amino-acid derivatives with excellent selectivities . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the reactivity of the carbamate group in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. These compounds typically exhibit good solubility in organic solvents and can be recrystallized to achieve high purity. The tert-butyl group imparts steric bulk, which can affect the reactivity and selectivity of the compounds in chemical reactions. The carbamate group is a key functional group that allows for the protection and deprotection of amino groups under controlled conditions .

Aplicaciones Científicas De Investigación

Metal-Free C3-Alkoxycarbonylation

The study by Xie et al. (2019) presents a metal-free C3-alkoxycarbonylation method using tert-butyl carbazate as a coupling reagent, highlighting its application in the synthesis of quinoxaline-3-carbonyl compounds. This method demonstrates the versatility of tert-butyl 3-carbamoylazetidine-1-carboxylate in synthesizing bioactive motifs under mild conditions, offering an eco-friendly alternative to traditional metal-catalyzed processes (Xie et al., 2019).

Enantioselective Esterification

Ishihara et al. (2008) have developed a catalytic kinetic resolution method for racemic carboxylic acids using tert-butyl alcohol, which achieves high asymmetric induction. This application showcases the potential of tert-butyl 3-carbamoylazetidine-1-carboxylate in stereoselective synthesis, offering a pathway to enantiomerically enriched esters (Ishihara et al., 2008).

Diels-Alder Reactions

Padwa et al. (2003) explored the use of tert-butyl 3-carbamoylazetidine-1-carboxylate in Diels-Alder reactions, demonstrating its utility in constructing complex heterocyclic structures. This research underscores the compound's role in facilitating cyclization reactions, crucial for synthesizing pharmacologically relevant molecules (Padwa et al., 2003).

Hydrogen Bonding and Molecular Structure

Das et al. (2016) synthesized tert-butyl carbamate derivatives to study the interplay of strong and weak hydrogen bonds within their structures. This research highlights the importance of tert-butyl 3-carbamoylazetidine-1-carboxylate in understanding hydrogen bonding mechanisms, which are crucial for designing drugs with desired properties (Das et al., 2016).

Antibacterial Activity

Song et al. (2009) investigated the antibacterial activities of tert-butyl 3-carbamoylazetidine-1-carboxylate derivatives, finding some compounds exhibiting significant efficacy against various bacterial strains. This study provides insight into the potential of tert-butyl 3-carbamoylazetidine-1-carboxylate derivatives as novel antibacterial agents, underscoring the importance of structural modification for enhancing biological activity (Song et al., 2009).

Propiedades

IUPAC Name |

tert-butyl 3-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMQPVHOELDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612190 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

CAS RN |

486415-29-6 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.